
3,6-Dodecadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-ドデカジインは、分子式がC12H18である有機化合物です。アルキンファミリーに属し、炭素鎖に2つの三重結合が存在することが特徴です。
2. 製法
合成経路と反応条件: 3,6-ドデカジインは、以下を含む様々な方法で合成することができます。
アルキンカップリング反応: 一般的な方法の1つは、パラジウム触媒クロスカップリング反応を用いた末端アルキンのカップリングです。例えば、パラジウム触媒の存在下で1-ヘキシンと1,6-ジブロモヘキサンを反応させることで、3,6-ドデカジインを得ることができます。
脱ハロゲン化: 別の方法としては、1,6-ジブロモヘキサンをtert-ブトキシカリウムなどの強塩基で脱ハロゲン化する方法があり、3,6-ドデカジインが生成されます。
工業的生産方法: 3,6-ドデカジインの具体的な工業的生産方法は十分に文書化されていませんが、アルキンの合成とカップリング反応の一般的な原理は、工業用途にスケールアップすることができます。触媒、溶媒、反応条件は、大規模生産のために最適化されるでしょう。
3. 化学反応解析
反応の種類: 3,6-ドデカジインは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、使用する酸化剤に応じて、ジケトンまたはカルボン酸に酸化することができます。
還元: 3,6-ドデカジインの水素化は、反応条件と触媒に応じて、アルカンまたはアルケンを生成することができます。
置換: 三重結合が求電子部位として作用し、求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたはオゾンなどの試薬を酸化反応に使用することができます。
還元: パラジウム担持炭素(Pd/C)またはリンダー触媒は、水素化に一般的に使用されます。
置換: アミンまたはチオールなどの求核剤を置換反応に使用することができます。
主要な生成物:
酸化: ジケトンまたはカルボン酸。
還元: アルカンまたはアルケン。
置換: 使用する求核剤に応じて、様々な置換アルキンまたはアルケン。
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dodecadiyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For example, the reaction between 1-hexyne and 1,6-dibromohexane in the presence of a palladium catalyst can yield this compound.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,6-dibromohexane using a strong base such as potassium tert-butoxide, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis and coupling reactions can be scaled up for industrial applications. The choice of catalyst, solvent, and reaction conditions would be optimized for large-scale production.
化学反応の分析
Types of Reactions: 3,6-Dodecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bonds act as electrophilic sites.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes or alkenes, depending on the nucleophile used.
科学的研究の応用
3,6-ドデカジインは、科学研究においていくつかの用途があります。
材料科学: これは、拡張π共役系を形成する能力のために、共役ポリマーやその他の高度な材料の合成に使用されます。
有機合成: この化合物は、天然物や医薬品を含むより複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学的研究: 研究者は、酵素触媒反応やその他の生化学的過程を調べるために、3,6-ドデカジインをプローブとして使用しています。
工業的用途: これは、特殊化学品の製造や様々な化学プロセスの中間体として使用されています。
作用機序
3,6-ドデカジインがその効果を発揮するメカニズムは、それが起こす特定の反応によって異なります。例えば:
酸化: 3,6-ドデカジインの三重結合は、酸化剤によって攻撃され、反応性の中間体を形成することができ、さらに反応してジケトンまたはカルボン酸を生成します。
還元: 水素化には、触媒によって促進される三重結合への水素原子の付加が関与し、アルカンまたはアルケンが生成されます。
置換: 求核置換には、求核剤が求電子性の三重結合を攻撃することが関与し、置換生成物が生成されます。
類似化合物:
1,3-ブタジイン: 2つの三重結合を持つ別のアルキンですが、炭素鎖が短くなっています。
1,5-ヘキサジイン: 構造は似ていますが、三重結合の位置が異なります。
3,9-ドデカジイン: 三重結合の位置が異なる構造異性体。
類似化合物との比較
1,3-Butadiyne: Another alkyne with two triple bonds, but with a shorter carbon chain.
1,5-Hexadiyne: Similar structure but with a different position of the triple bonds.
3,9-Dodecadiyne: A structural isomer with triple bonds at different positions.
特性
CAS番号 |
918309-83-8 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
dodeca-3,6-diyne |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 |
InChIキー |
YRLSTTPAHZAQOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CCC#CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


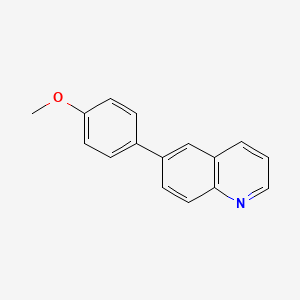
methanone](/img/structure/B12601120.png)

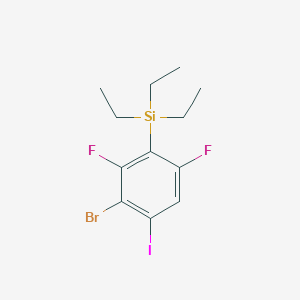
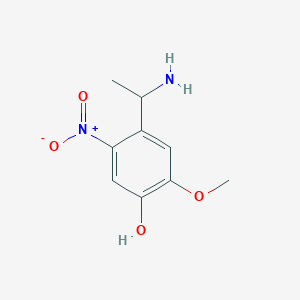
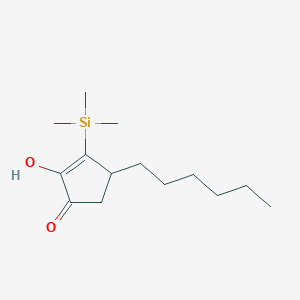
![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
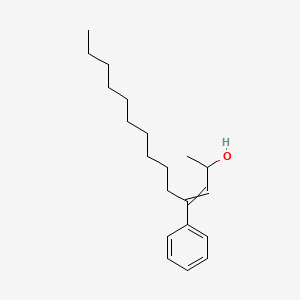



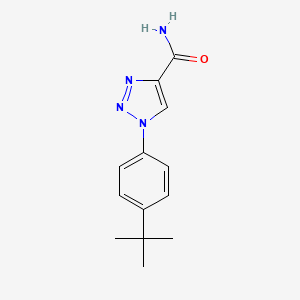
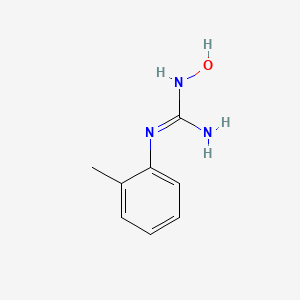
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
